molecular formula C25H23NO5 B11926826 Fmoc-(2R,3S)-AHPA

Fmoc-(2R,3S)-AHPA

Cat. No.: B11926826
M. Wt: 417.5 g/mol
InChI Key: JZSULZSNDXGGHP-XZOQPEGZSA-N
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Description

Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid is a compound used in various scientific research applications. It is a derivative of amino acids and is often used in peptide synthesis due to its protective group, 9-fluorenylmethoxycarbonyl (Fmoc), which is commonly employed in solid-phase peptide synthesis.

Preparation Methods

The synthesis of Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid involves several steps. One common method includes the use of Fmoc-protected Garner’s aldehyde. The process involves a high-yielding two-step synthesis of Fmoc Garner’s aldehyde followed by a Horner–Wadsworth–Emmons reaction to produce the corresponding Fmoc Garner’s enoate. The diastereoselective 1,4-addition of lithium dialkylcuprates to the Fmoc Garner’s enoate is then performed, resulting in the desired product .

Chemical Reactions Analysis

Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. The compound interacts with various molecular targets and pathways, facilitating the formation of peptide bonds and the assembly of complex peptide structures .

Comparison with Similar Compounds

Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid can be compared with other Fmoc-protected amino acids, such as:

  • Fmoc-(2R,3S)-3-methoxypyrrolidine-2-carboxylic acid
  • Fmoc-(2S,3R)-3-methylglutamate
  • Fmoc-(2R,3S)-3-phenylpropanoic acid

These compounds share similar protective groups but differ in their side chains and specific applications. Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid is unique due to its specific stereochemistry and functional groups, making it particularly useful in certain peptide synthesis applications .

Properties

Molecular Formula

C25H23NO5

Molecular Weight

417.5 g/mol

IUPAC Name

(2R,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoic acid

InChI

InChI=1S/C25H23NO5/c27-23(24(28)29)22(14-16-8-2-1-3-9-16)26-25(30)31-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-23,27H,14-15H2,(H,26,30)(H,28,29)/t22-,23+/m0/s1

InChI Key

JZSULZSNDXGGHP-XZOQPEGZSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H]([C@H](C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1=CC=C(C=C1)CC(C(C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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